FT206

USP28 inhibition IC50 comparison biochemical assay

FT206 (CAS 2278274-34-1) is an allosteric USP28/USP25 inhibitor with a critical 6.7:1 selectivity ratio, enabling USP28-specific studies. Validated in LSCC models (NCI-H520, CALU-1) at 75 mg/kg oral dose. A high-resolution crystal structure (PDB 8P1Q) guides optimization. This compound is not generically interchangeable.

Molecular Formula C25H29N5OS
Molecular Weight 447.6 g/mol
Cat. No. B8195946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT206
Molecular FormulaC25H29N5OS
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N
InChIInChI=1S/C25H29N5OS/c1-14-2-9-21-22(26)23(32-25(21)27-14)24(31)29-17-5-3-16-11-20(8-4-15(16)10-17)30-12-18-6-7-19(13-30)28-18/h2,4,8-9,11,17-19,28H,3,5-7,10,12-13,26H2,1H3,(H,29,31)/t17-,18?,19?/m0/s1
InChIKeyUZKKSCQGVUDMFY-VIQWUECVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FT206 Chemical and Pharmacological Profile for Scientific Procurement Decision Support


FT206 (CAS 2278274-34-1) is a carboxamide-based small-molecule inhibitor of the deubiquitinases USP28 and USP25 . The compound was originally disclosed in patent WO 2020033707 A1 as Example 11-1 [1]. FT206 belongs to the thienopyridine-2-carboxamide chemotype and functions as an allosteric binder to the palm-thumb cleft of the USP catalytic domain [2]. Its molecular formula is C25H29N5OS with a molecular weight of 447.6 g/mol .

Why USP28/25 Inhibitor Selection Cannot Be Reduced to Simple Interchangeability


Although several USP28/25 dual inhibitors exist (e.g., AZ1 and vismodegib/VSM), they exhibit distinct binding modes, divergent potency profiles, and non-overlapping selectivity windows that preclude generic substitution [1]. The USP28/25 allosteric pocket tolerates structurally diverse ligands that induce different conformational changes in the switching loop and blocking loop regions [1]. Consequently, a compound's IC50 value against purified USP28 does not reliably predict its cellular antiproliferative activity, in vivo tumor suppression, or off-target liability profile. Users evaluating USP28/25 inhibitors for research or translational applications must therefore rely on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of FT206 Relative to USP28/25 Inhibitor Comparators


Biochemical USP28 Potency Comparison: FT206 vs. Vismodegib and AZ1

FT206 inhibits recombinant USP28 with an IC50 of 0.15 μM . In contrast, the clinical-stage Hedgehog inhibitor vismodegib (VSM) exhibits an IC50 of 4.41 ± 1.08 μM against USP28 [1]. The dual inhibitor AZ1 displays an intermediate IC50 of approximately 0.6–0.7 μM . FT206 is therefore approximately 29-fold more potent than vismodegib and 4–5-fold more potent than AZ1 in biochemical USP28 inhibition assays.

USP28 inhibition IC50 comparison biochemical assay

USP28 versus USP25 Selectivity Profile of FT206 Compared to AZ1

FT206 inhibits USP28 with an IC50 of 0.15 μM and USP25 with an IC50 of 1.01 μM, yielding a USP28:USP25 selectivity ratio of approximately 6.7:1 . By comparison, AZ1 inhibits USP28 with an IC50 of 0.62 μM and USP25 with an IC50 of 0.70 μM, corresponding to a nearly equipotent ratio of 1.1:1 . FT206 therefore provides a wider discrimination window between the two paralogs.

USP25 inhibition selectivity ratio DUB profiling

In Vivo Tumor Growth Suppression by FT206 in Lung Squamous Cell Carcinoma Xenografts

In subcutaneous xenograft models of human lung squamous cell carcinoma (LSCC), oral administration of FT206 at 75 mg/kg significantly suppressed tumor growth compared to vehicle control [1]. In NCI-H520, CALU-1, and LUDLU-1 xenografts, FT206 treatment reduced endpoint tumor weights and slowed tumor volume progression over time [1]. In an autochthonous mouse model of LSCC (KF mice), FT206 reduced both the number and size of LSCC lesions while sparing lung adenocarcinoma (LADC) lesions [2].

in vivo efficacy xenograft model lung squamous cell carcinoma

Distinct Allosteric Binding Mode of FT206 Revealed by X-ray Crystallography

The crystal structure of USP28 in complex with FT206 (PDB 8P1Q, resolution 2.79 Å) reveals that FT206 occupies a distinct position within the palm-thumb cleft compared to AZ1 and vismodegib [1]. While AZ1 binds centrally within the S1-site, FT206 and vismodegib are positioned further toward the ubiquitin-tail binding channel [2]. FT206 forms a hydrogen bond with Q315 via its pyridine nitrogen, a contact not observed in the vismodegib complex [1].

structural biology X-ray crystallography allosteric inhibition

Optimal Application Contexts for FT206 Based on Validated Quantitative Evidence


Investigating USP28-Dependent Oncogenic Pathways in Lung Squamous Cell Carcinoma

FT206 is validated in multiple LSCC models (NCI-H520, CALU-1, LUDLU-1) where it reduces c-MYC, c-JUN, and Δp63 protein levels [1]. Its oral bioavailability and in vivo tumor suppression at 75 mg/kg [1] make it suitable for mechanistic studies of USP28-driven squamous carcinogenesis and for preclinical evaluation of USP28 inhibition as a therapeutic strategy.

Selective Pharmacological Modulation of USP28 with Reduced USP25 Interference

With a USP28:USP25 selectivity ratio of 6.7:1 , FT206 is preferred over nearly equipotent dual inhibitors like AZ1 (1.1:1) for experiments aiming to isolate USP28-specific phenotypes. This is particularly relevant in systems where USP25 plays confounding roles in immune signaling or metabolic adaptation.

Structure-Activity Relationship (SAR) and Allosteric Pocket Characterization

The availability of a high-resolution crystal structure of USP28 bound to FT206 (PDB 8P1Q) [2] enables structure-guided optimization of thienopyridine-carboxamide derivatives. Researchers engaged in medicinal chemistry or computational docking studies can utilize FT206 as a validated scaffold for exploring allosteric inhibition of the USP28/USP25 pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for FT206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.